molecular formula C16H19N5O2 B11233463 N-(furan-2-ylmethyl)-2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-amine

N-(furan-2-ylmethyl)-2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-amine

Cat. No.: B11233463
M. Wt: 313.35 g/mol
InChI Key: FBFVKEARPQVSNU-UHFFFAOYSA-N
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Description

(FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE is a complex organic compound that features a furan ring, a methoxyphenyl group, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE typically involves multi-step organic reactions. One common route starts with the preparation of the furan-2-ylmethylamine, which is then coupled with a tetrazole derivative under specific conditions to form the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve the desired quality and quantity.

Chemical Reactions Analysis

Types of Reactions

(FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group will produce an amine.

Scientific Research Applications

Chemistry

In chemistry, (FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, (FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE is investigated for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • **(FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE
  • **(THIOPHEN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE
  • **(PYRROL-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE

Uniqueness

(FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE is unique due to its combination of a furan ring, a methoxyphenyl group, and a tetrazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the furan ring provides aromatic stability, while the tetrazole moiety enhances its ability to interact with biological targets.

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]propan-2-amine

InChI

InChI=1S/C16H19N5O2/c1-16(2,17-11-14-5-4-10-23-14)15-18-19-20-21(15)12-6-8-13(22-3)9-7-12/h4-10,17H,11H2,1-3H3

InChI Key

FBFVKEARPQVSNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=NN1C2=CC=C(C=C2)OC)NCC3=CC=CO3

Origin of Product

United States

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